molecular formula C6H7ClN2O3 B2652828 6-Amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride CAS No. 2241139-75-1

6-Amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride

Cat. No. B2652828
M. Wt: 190.58
InChI Key: DFTPENSNABWLKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “6-Amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride” were not found, a related compound, 6-aminopyridine-3-carboxylic acid, can be synthesized by the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2 at a silver electrode .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial Agents : Research into pyridonecarboxylic acids, related structures to 6-amino-5-hydroxypyridine-3-carboxylic acid, has shown their potential as antibacterial agents. Compounds with amino and hydroxy substitutions have been synthesized and found to exhibit significant antibacterial activity, indicating their potential for further biological studies and drug development (Egawa et al., 1984).

  • Anticancer Agents : The synthesis of compounds related to 6-amino-5-hydroxypyridine-3-carboxylic acid has been explored for their anticancer properties. Hydrolysis and catalytic hydrogenation processes have led to derivatives that show effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, suggesting their potential as anticancer agents (Temple et al., 1983).

Coordination Chemistry and Material Science

  • Lanthanide-Organic Frameworks : The compound has been used in the synthesis of novel lanthanide-organic coordination polymeric networks. These frameworks have potential applications in material science for their unique structural properties and could be explored for use in catalysis, gas storage, and separation technologies (Liu et al., 2009).

Biochemistry Applications

  • Spin-Labeled Amino Acids : In the field of biochemistry, derivatives of 6-amino-5-hydroxypyridine-3-carboxylic acid have been developed as spin-labeled amides. These compounds exhibit antioxidant potential and are promising for application in biomedical studies, including magnetic resonance imaging (MRI), due to their ability to function as electron spin resonance probes and fluorescence quenchers (Yushkova et al., 2013).

  • Insulin-Mimetic Activities : Metal complexes with 3-hydroxypyridine-2-carboxylic acid, a closely related structure, have been synthesized and characterized for their insulin-mimetic activities. These complexes have shown potent activity in in vitro models, highlighting their potential for therapeutic applications in managing diabetes (Nakai et al., 2005).

properties

IUPAC Name

6-amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.ClH/c7-5-4(9)1-3(2-8-5)6(10)11;/h1-2,9H,(H2,7,8)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTPENSNABWLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride

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